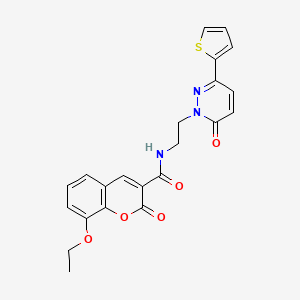

![molecular formula C19H18N2OS2 B2734290 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide CAS No. 328037-96-3](/img/structure/B2734290.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

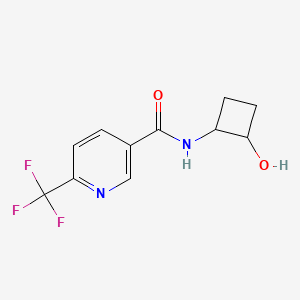

The compound contains a benzothiazole moiety, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities . The compound also contains a tetrahydrobenzothiophene moiety, which is a benzothiophene ring that has been fully reduced (i.e., it contains no double bonds). Finally, the compound contains a cyclopropanecarboxamide moiety, which consists of a three-membered cyclopropane ring attached to a carboxamide group.

Scientific Research Applications

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has seen recent developments . Researchers have explored the inhibitory activity of newly synthesized molecules against Mycobacterium tuberculosis. These compounds exhibit promising potency compared to standard reference drugs. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to create benzothiazole derivatives. Additionally, studies on the mechanism of resistance of anti-TB drugs and molecular docking against the target DprE1 have contributed to our understanding of their anti-tubercular activity.

Flexible Pharmacophore Design

The carbonyl and amine groups in the carboxamide function play dual roles: the carbonyl group acts as a hydrogen-bond acceptor (HBA), while the amine group serves as a hydrogen-bond donor (HBD). Amide-based flexible pharmacophores are known to enhance biological activity due to their hydrogen acceptor/donor (HAD) behavior . The compound’s structure may contribute to its potential as a pharmacophore in drug design.

Medicinal Applications

1,2,4-triazole-based fused heterocycles, such as the benzothiazole moiety in our compound, have found applications in approved drugs. Examples include Sitagliptin, Lorpiprazole, Dapiprazole, Estazolam, alprazolam, and triazolam. These compounds demonstrate diverse pharmacological effects, making them valuable in medical treatments .

Antibacterial Properties

Studies have revealed that our compound exhibits remarkable bioactivity against various pathogens. Its antibacterial potential suggests applications in pharmaceuticals, where it could be used with minimal risk of toxicity .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Researchers have explored the relationship between the compound’s structure and its biological activity. QSAR models provide insights into how specific structural features influence pharmacological properties. Parameters related to lipophilicity, electronic properties, and steric effects contribute to the overall QSAR model .

Organic Synthesis and Reaction Conditions

Efficient synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide has been achieved using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. High yields (80–95%) were obtained under relatively mild conditions using dimethylformamide as the solvent .

Mechanism of Action

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-17(11-9-10-11)21-19-16(12-5-1-3-7-14(12)23-19)18-20-13-6-2-4-8-15(13)24-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTWPBBCMLCFLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B2734207.png)

![6-Benzyl-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734209.png)

![3-(4-Fluorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2734211.png)

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

![2-amino-4-(3-bromophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2734224.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2734225.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)